molecular formula C8H12N2O3S B193643 6-Aminopenicillanic acid CAS No. 551-16-6

6-Aminopenicillanic acid

Cat. No. B193643
CAS RN: 551-16-6
M. Wt: 216.26 g/mol
InChI Key: NGHVIOIJCVXTGV-ALEPSDHESA-N
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Description

6-Aminopenicillanic acid (6-APA) is a penicillanic acid compound and is the active nucleus common to all penicillins . It is used as an intermediate in the synthesis of β–lactam antibiotics . The major commercial source of 6-APA is still natural penicillin G .


Synthesis Analysis

6-APA can be prepared from the benzylpenicillin silyl ester via cleavage of the amide bond . It can also be produced by reducing the nitro group of a nitropenicillin or a salt thereof, to a hydroxylamino or amino group without destruction of the penicillin nucleus .


Molecular Structure Analysis

The molecular formula of 6-APA is C8H12N2O3S . It has a carbonyl in the β-lactam ring, which is a highly reactive point and is responsible for the transient covalent bond with the DD-transpeptidases . It also has a side chain at the 6-amino position that may be substituted to form semisynthetic penicillins .


Chemical Reactions Analysis

6-APA reacts with higher amino acid Schiff bases to form the corresponding β-lactam derivatives . It can also be used as a starting material for the synthesis of (6 S,7 S)-cephalosporins, and organotin polyamine esters by reacting with organotin dihalides via interfacial polycondensation .


Physical And Chemical Properties Analysis

6-APA is a colorless compound with a molar mass of 216.26 g·mol−1 . It has a melting point of 198 °C and a solubility in water of 0.4 g/100 mL .

Scientific Research Applications

Discovery and Early Development

  • The discovery of 6-aminopenicillanic acid (6-APA) marked a significant milestone, being the precursor for all semi-synthetic penicillins. This discovery, which occurred over 50 years ago, revolutionized the treatment of infections with the development of beta-lactam antibiotics (Rolinson & Geddes, 2007).

Enzymatic Transformation and Industrial Production

  • Advances in the enzymatic transformation of penicillins to 6-APA have been significant, particularly in the purification, stability, and immobilization of penicillin acylases, which are crucial for producing semisynthetic penicillins like amoxicillin and ampicillin (Parmar et al., 2000).

Degradation Studies

  • Research on the degradation of 6-APA in subcritical water using oxidizing agents like H2O2, K2S2O8, and O2 has been conducted, focusing on removal rates and secondary ion production during the degradation process (Yabalak et al., 2017).

Separation Techniques

  • Techniques for separating 6-APA from other substances, such as phenyl acetic acid, using aqueous two-phase systems based on copolymers and salts have been developed, contributing to the efficient synthesis of semisynthetic antibiotics (Ahsaie & Pazuki, 2021).

Biotechnological Applications

  • Penicillin acylases, crucial in producing 6-APA, have broad biotechnological applications, including in peptide synthesis and the resolution of racemic mixtures of chiral compounds (Arroyo et al., 2002).

Biotransformation Using Immobilized Cells

  • Studies have optimized the biotransformation of penicillin V to 6-APA using immobilized whole cells, significantly impacting the pharmaceutical industry's production of semisynthetic antibiotics (Avinash et al., 2017).

Crystallization Studies

  • Research on the crystallization behavior of 6-APA has provided insights into the nucleation and growth processes, essential for the production of pharmaceutical intermediates (Su et al., 2009).

Catalytic Potential

  • 6-APA has been evaluated as a catalyst in direct cross-aldol reactions, offering potential in organic synthesis (Emer et al., 2009).

Degradation Kinetics in Production Processes

  • The degradation kinetics of 6-APA in new integrated production processes have been studied, providing insights for optimizing manufacturing conditions (Su et al., 2016).

Development of Novel Supports

  • Novel supports for penicillin acylase, crucial for 6-APA production, have been developed, enhancing yield and process efficiency (Ayakar & Yadav, 2019).

Safety And Hazards

6-APA may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

The enzymatic industrial production of 6-APA of penicillin G is being explored. This process eliminates the steps of crystallization, filtration, and drying, supports the removal of butanol solvent, and optimizes the central composite design . This could lead to a 20% economic improvement and the production of 80,000 IU/lit powders .

properties

IUPAC Name

(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHVIOIJCVXTGV-ALEPSDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1203-85-6 (hydrochloride salt)
Record name 6-Aminopenicillanic acid
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DSSTOX Substance ID

DTXSID7046097
Record name 6-Aminopenicillanic acid
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Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopenicillanic acid

CAS RN

551-16-6
Record name 6-Aminopenicillanic acid
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Record name 6-Aminopenicillanic acid
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Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
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Record name 6-Aminopenicillanic acid
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Record name 6-aminopenicillanic acid
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Record name 6-AMINOPENICILLANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,420
Citations
GN Rolinson, S Stevens - … of the Royal Society of London …, 1961 - royalsocietypublishing.org
… , 6-aminopenicillanic acid shows a similar order of activity to benzylpenicillin. 6-Aminopenicillanic acid … Like benzylpenicillin, 6-aminopenicillanic acid appears to interfere with cell wall …
Number of citations: 20 royalsocietypublishing.org
GN Rolinson, AM Geddes - International journal of Antimicrobial agents, 2007 - Elsevier
… I have pleasure in introducing this review, which is published in celebration of the half century since the discovery of the penicillin ‘nucleus’—6-aminopenicillanic acid (6-APA). This …
Number of citations: 116 www.sciencedirect.com
MO Moss, M Cole - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… Preparation of sugar derivatives of 6-aminopenicillanic acid. Reaction mixtures containing 0-… Determination of the rate of acid hydrolysis of glycosyl-6aminopenicillanic acid. Solutions of …
Number of citations: 22 www.ncbi.nlm.nih.gov
FR Batchelor, EB Chain… - Proceedings of the …, 1961 - royalsocietypublishing.org
… 6-aminopenicillanic acid accumulated. In general, the con ditions for 6-aminopenicillanic acid … formation of both the penicillin and 6-aminopenicillanic acid-producing systems. During …
Number of citations: 46 royalsocietypublishing.org
GN Rolinson - Journal of Antimicrobial Chemotherapy, 1988 - academic.oup.com
… means, it became apparent that penicillin fermentations carried out in the absence of added side-chain precursor contained the substance we know as 6-aminopenicillanic acid (6-APA) …
Number of citations: 26 academic.oup.com
FR Batchelor, EB Chain… - Proceedings of the …, 1961 - royalsocietypublishing.org
… % phenoxymethylpenicillin, a conversion to 6-aminopenicillanic acid of 56 % of … 6-aminopenicillanic acid from this reaction mixture was obtained in 50 % yield. 6-aminopenicillanic acid …
Number of citations: 70 royalsocietypublishing.org
M Cole - Applied Microbiology, 1966 - Am Soc Microbiol
… Several penicillinproducing fungi were examined for ability to produce 6-aminopenicillanic acid (6-APA) and penicillin acylase. APA was found in corn steep liquor fermentations of …
Number of citations: 76 journals.asm.org
TR Carrington - Proceedings of the Royal Society of …, 1971 - royalsocietypublishing.org
In the preceding paper Sir Ernst Chain described how the discovery of 6-APA and its subsequent conversion into a succession of therapeutically important semisynthetic penicillins has …
Number of citations: 28 royalsocietypublishing.org
JG Shewale, VK Sudhakaran - Enzyme and microbial technology, 1997 - Elsevier
Penicillin V acylase (PVA) used in the production of 6-aminopenicillanic acid (6-APA) and 7-aminodesacetoxycephalosporanic acid (7-ADCA) is produced by a wide range of …
Number of citations: 109 www.sciencedirect.com
FR Batchelor, EB Chain, TL Hardy… - … of the Royal …, 1961 - royalsocietypublishing.org
… containing 6-aminopenicillanic acid and the isolation of crystalline 6-aminopenicillanic acid … Unlike the penicillins which were also present in the broth, 6-aminopenicillanic acid could …
Number of citations: 101 royalsocietypublishing.org

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